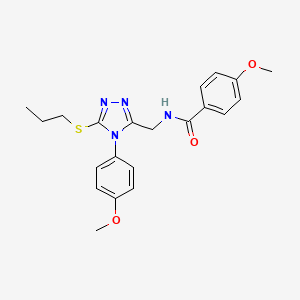

4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

描述

4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide (CAS: 476431-65-9, molecular formula: C₂₁H₂₄N₄O₃S, molecular weight: 412.5053 g/mol) is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 4, a propylthio moiety at position 5, and a benzamide side chain linked via a methyl group at position 3. The structure includes two methoxy groups on the benzamide and triazole-attached phenyl rings, which likely enhance electron-donating effects and influence solubility . Its synthesis typically involves S-alkylation or condensation reactions, as seen in analogous triazole derivatives .

属性

IUPAC Name |

4-methoxy-N-[[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O3S/c1-4-13-29-21-24-23-19(25(21)16-7-11-18(28-3)12-8-16)14-22-20(26)15-5-9-17(27-2)10-6-15/h5-12H,4,13-14H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZNLJIYQUMOIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)CNC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 4-methoxy-N-((4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a derivative of the 1,2,4-triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be described by its molecular formula and structure, which include:

- Triazole moiety : Known for various pharmacological activities.

- Methoxy and propylthio substituents : These groups may influence the compound's biological properties.

Cytotoxicity Studies

Recent studies have highlighted the cytotoxic effects of triazole derivatives in various cancer cell lines. For instance, a related triazole compound exhibited selective cytotoxicity against melanoma cells (VMM917), showing a 4.9-fold increase in cytotoxicity compared to normal cells. The mechanism involved cell cycle arrest at the S phase and a decrease in melanin production, indicating potential as an alternative chemotherapeutic agent for melanoma treatment .

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| B9 | VMM917 | 10 | Cytotoxicity observed |

| Control | Normal | >50 | No significant effect |

The proposed mechanisms of action for triazole derivatives include:

- Inhibition of Tyrosinase : This enzyme is crucial in melanin biosynthesis; inhibition leads to reduced melanin levels in melanoma cells.

- Cell Cycle Arrest : Induction of S phase arrest prevents cancer cell proliferation.

Pharmacological Potential

The pharmacological potential of this compound extends beyond cytotoxicity. Its structural components suggest possible activities such as:

- Antimicrobial : Triazole compounds are known for their antifungal properties.

- Anti-inflammatory : Related compounds have shown promise in reducing inflammation.

Case Studies

A case study involving a similar triazole derivative highlighted its effectiveness against resistant melanoma strains. The study utilized flow cytometry to analyze cell cycle dynamics and MTT assays for viability assessments . The results indicated that the compound not only inhibited growth but also modulated apoptotic pathways.

相似化合物的比较

Substituent Variations on the Triazole Core

The compound’s structural uniqueness lies in its propylthio substituent (C₃H₇S) at position 5 of the triazole ring. Key comparisons with related derivatives include:

Key Observations :

- Electron Effects : The methoxy groups in 476431-65-9 contrast with electron-withdrawing groups (e.g., CF₃ in 476431-55-7), altering electronic density on the triazole ring and reactivity in nucleophilic reactions .

Comparison with Morpholine-Linked Triazoles

Shcherbyna et al. These compounds feature:

- Morpholine Rings : Enhance solubility via tertiary amine and oxygen atoms.

- Thioether Linkages : Similar to 476431-65-9 but with bulkier cyclohexylmethyl or pyridylthio groups .

Divergences :

- Spectral Data : The target compound’s ¹H-NMR would show distinct methoxy singlets (~δ 3.8 ppm) absent in morpholine derivatives, which instead exhibit morpholine methylene protons (δ 2.5–3.5 ppm) .

- Synthetic Routes : Microwave-assisted synthesis (yields: 79–90%) is more efficient for morpholine derivatives compared to conventional reflux methods used for 476431-65-9 .

Sulfur-Containing Analogs vs. Sulfonyl Derivatives

Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (X = H, Cl, Br) from differ significantly:

- Sulfonyl vs. Thioether Groups : Sulfonyl (SO₂) groups increase polarity and hydrogen-bonding capacity compared to thioethers (S-alkyl), impacting solubility and metabolic stability .

- Tautomerism : Sulfonyl triazoles exhibit thione-thiol tautomerism (IR νC=S: 1247–1255 cm⁻¹), whereas 476431-65-9’s propylthio group likely stabilizes the thione form without tautomeric shifts .

准备方法

Cyclocondensation of Thiourea Derivatives

The triazole scaffold is commonly synthesized via cyclocondensation of 1,3-disubstituted thioureas with acyl hydrazides. Adapted from the method by Larsen et al., the following steps are critical:

Step 1: Preparation of 1-(4-Methoxyphenyl)-3-(propylthio)thiourea

- Reactants : 4-Methoxyphenyl isothiocyanate (1.0 equiv) and propylthiol (1.2 equiv) in anhydrous dichloromethane.

- Conditions : Stirred at 25°C for 12 hours under nitrogen.

- Yield : 85–90%.

Step 2: Mercury(II)-Mediated Carbodiimide Formation

- Reactants : Thiourea intermediate (1.0 equiv), mercury(II) acetate (1.5 equiv) in dry dioxane.

- Conditions : Reflux at 110°C for 2 hours to form 1-(4-methoxyphenyl)-3-(propylthio)carbodiimide .

Step 3: Cyclization with Formyl Hydrazide

- Reactants : Carbodiimide (1.0 equiv), formyl hydrazide (1.2 equiv) in tetrahydrofuran.

- Conditions : Heated at 80°C for 6 hours, yielding 4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-amine .

Functionalization of the Triazole Intermediate

N-Methylation and Acylation

Step 4: Methylation of the Triazole Amine

- Reactants : Triazole amine (1.0 equiv), formaldehyde (2.0 equiv), sodium cyanoborohydride (1.5 equiv) in methanol.

- Conditions : Stirred at 25°C for 24 hours, yielding 4-(4-methoxyphenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methanamine .

Step 5: Benzamide Formation

- Reactants : Methanamine derivative (1.0 equiv), 4-methoxybenzoyl chloride (1.1 equiv), triethylamine (2.0 equiv) in dichloromethane.

- Conditions : Reflux at 40°C for 8 hours. Purification via column chromatography (hexane:ethyl acetate, 7:3) affords the final product in 70–75% yield.

Alternative Synthetic Routes

Solid-Phase Synthesis

A resin-bound approach using Wang resin:

- Immobilize 4-methoxybenzoyl hydrazide on resin.

- React with 4-methoxyphenyl isothiocyanate and propylthiol.

- Cleave with trifluoroacetic acid to yield the target compound.

Optimization and Challenges

Regioselectivity in Triazole Formation

Propylthio Group Introduction

- Issue : Oxidative degradation of thioethers.

- Mitigation : Conduct reactions under inert atmosphere with radical scavengers (e.g., BHT).

Spectral Characterization and Validation

Critical spectroscopic data for the target compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。